
5-Ethylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylnicotinaldehyde is an organic compound belonging to the class of nicotinaldehydes, which are derivatives of nicotinic acid This compound features an ethyl group attached to the fifth position of the nicotinaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnicotinaldehyde typically involves the following steps:
Starting Material: The process begins with nicotinic acid or its derivatives.
Formylation: The formyl group is introduced via the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 5-ethyl-nicotinic acid.
Reduction: Reduction reactions can convert it into 5-ethyl-3-pyridinemethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: 5-Ethyl-nicotinic acid.
Reduction: 5-Ethyl-3-pyridinemethanol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Ethylnicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving nicotinamide derivatives.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Ethylnicotinaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with nicotinic receptors or enzymes involved in nicotinamide metabolism. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
5-Methylnicotinaldehyde: Similar structure but with a methyl group instead of an ethyl group.
Nicotinaldehyde: The parent compound without any alkyl substitution.
3-Ethylnicotinaldehyde: Ethyl group attached at the third position instead of the fifth.
Uniqueness: 5-Ethylnicotinaldehyde is unique due to the position of the ethyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
5-ethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-8(6-10)5-9-4-7/h3-6H,2H2,1H3 |
Clé InChI |
BCAZDFGRWQVGFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CN=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate](/img/structure/B11762761.png)
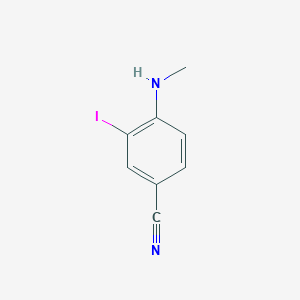


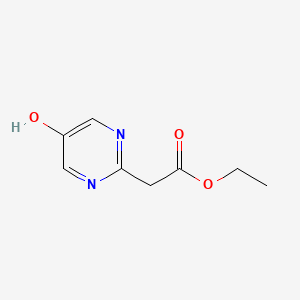
![6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11762814.png)
![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B11762818.png)

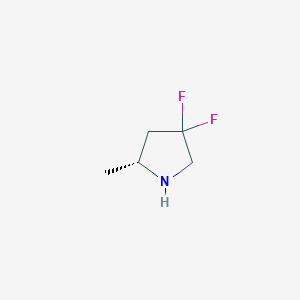
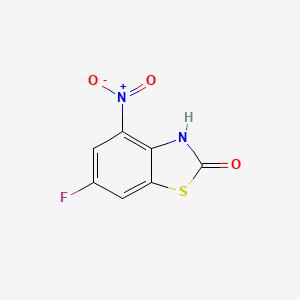
![2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
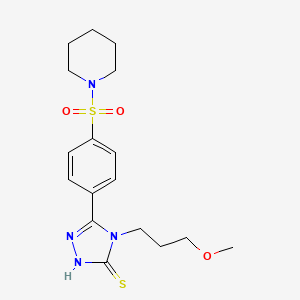
![(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B11762869.png)
